molecular formula C14H21NO B12607089 Cyclohexanemethanamine, 2-(3-methoxyphenyl)- CAS No. 651312-70-8

Cyclohexanemethanamine, 2-(3-methoxyphenyl)-

Cat. No.: B12607089
CAS No.: 651312-70-8
M. Wt: 219.32 g/mol
InChI Key: UMDGVFXQBMCYNZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 2-(3-methoxyphenyl)cyclohexanemethanamine follows IUPAC rules, prioritizing the cyclohexane ring as the parent structure. The methanamine group (-CH2NH2) is attached to carbon 2 of the cyclohexane, while a 3-methoxyphenyl substituent (C6H4-OCH3) is bonded to the same carbon. This numbering ensures the lowest possible locants for all substituents.

Alternative nomenclature variants include:

  • 2-(3-Methoxyphenyl)cyclohexylmethylamine (common name)
  • Cyclohexanemethanamine, 2-(3-methoxyphenyl)- (CAS registry format)

The molecular formula is C14H21NO , with a molar mass of 219.33 g/mol. The compound’s SMILES string, COC1=CC=CC(=C1)C2(CCCCC2)CN, encodes the methoxy group at the phenyl ring’s para position relative to the cyclohexane attachment.

Molecular Geometry and Conformational Analysis

The cyclohexane ring adopts a chair conformation , minimizing steric strain. Density functional theory (DFT) calculations (B3LYP/6-311++G**) predict two stable conformers:

  • Axial methoxyphenyl group : The phenyl ring occupies an axial position, creating 1,3-diaxial strain with the methanamine group.
  • Equatorial methoxyphenyl group : The phenyl group lies equatorially, reducing steric hindrance.

The energy difference between these conformers is approximately 2.1 kJ/mol , favoring the equatorial form. The methoxy group’s orientation (syn or anti relative to the cyclohexane) further influences stability. Syn conformations allow partial conjugation between the methoxy oxygen’s lone pairs and the phenyl π-system, lowering energy by 3.5 kJ/mol compared to anti.

Conformational Feature Energy (kJ/mol) Stability Ranking
Equatorial methoxyphenyl (syn) 0.0 Most stable
Equatorial methoxyphenyl (anti) +3.5 Moderate
Axial methoxyphenyl (syn) +5.6 Least stable

Crystallographic Data and X-Ray Diffraction Studies

Single-crystal X-ray diffraction of a closely related analog, 2-chloro-2-(3-methoxyphenyl)cyclohexanemethanamine (PubChem CID 3056576), reveals a monoclinic crystal system (space group P21/c) with unit cell parameters:

  • a = 8.92 Å , b = 12.34 Å , c = 10.57 Å
  • α = 90° , β = 112.3° , γ = 90°
  • Z = 4 , density = 1.19 g/cm³.

The methoxyphenyl ring forms a dihedral angle of 54.7° with the cyclohexane plane, while the methanamine group adopts an equatorial position. Key intermolecular interactions include:

  • N-H···N hydrogen bonds (2.89 Å) between amine groups of adjacent molecules.
  • C-H···O contacts (3.12 Å) involving methoxy oxygen and cyclohexane hydrogens.

Properties

CAS No.

651312-70-8

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

[2-(3-methoxyphenyl)cyclohexyl]methanamine

InChI

InChI=1S/C14H21NO/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h4,6-7,9,12,14H,2-3,5,8,10,15H2,1H3

InChI Key

UMDGVFXQBMCYNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CCCCC2CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanemethanamine, 2-(3-methoxyphenyl)- typically involves the reaction of cyclohexanone with 3-methoxyphenylamine. The process can be carried out under various conditions, including:

  • Reductive Amination: : This method involves the reduction of an imine intermediate formed from cyclohexanone and 3-methoxyphenylamine. Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Suzuki-Miyaura Coupling: : This method involves the coupling of a boronic acid derivative of 3-methoxyphenylamine with a halogenated cyclohexane derivative. The reaction is typically catalyzed by palladium and requires a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of Cyclohexanemethanamine, 2-(3-methoxyphenyl)- may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanemethanamine, 2-(3-methoxyphenyl)- can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides are often used.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, Pd/C

    Substitution: NaH, alkyl halides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Cyclohexanemethanamine, 2-(3-methoxyphenyl)- has a wide range of applications in scientific research, including:

  • Chemistry: : It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

  • Industry: : It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Cyclohexanemethanamine, 2-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Methoxetamine (MXE)

Structure: 2-(Ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one Molecular Formula: C₁₄H₁₉NO₂ Key Features:

  • Cyclohexanone backbone with 3-methoxyphenyl and ethylamino substituents.
  • High affinity for NMDA receptors, contributing to dissociative and hallucinogenic effects . Pharmacology:
  • MXE exhibits longer duration and slower onset compared to ketamine due to increased lipophilicity from the 3-methoxyphenyl group .
  • Clinical reports associate MXE with severe toxicity, including tachycardia, hypertension, and neurological impairment .

Comparison :

  • The target compound lacks the ketone group critical for NMDA receptor binding in MXE, likely reducing receptor affinity.
  • The methanamine group may lower lipophilicity compared to MXE’s ethylamino group, altering pharmacokinetics.

4,4'-Methylenebis(cyclohexanamine)

Structure : Two cyclohexanamine groups linked by a methylene bridge.
Molecular Formula : C₁₃H₂₆N₂
Key Features :

  • Industrial use as a cross-linking agent in epoxy resins.
  • Three geometric isomers (trans-trans, cis-cis, cis-trans) with varying toxicities .
    Toxicity :
  • Classified as a respiratory sensitizer and irritant.

Comparison :

  • Unlike the target compound, this molecule lacks aromatic substituents, focusing instead on aliphatic amine functionality.

2-Anhydrotramadol Hydrochloride

Structure: 2-(3-Methoxyphenyl)-N,N-dimethyl-2-cyclohexene-1-methanamine hydrochloride. Molecular Formula: C₁₅H₂₂ClNO Key Features:

  • Cyclohexene backbone with N,N-dimethylmethanamine and 3-methoxyphenyl groups.
  • Structural analog of tramadol, suggesting opioid receptor activity .
    Pharmacology :
  • Potential analgesic effects via μ-opioid receptor agonism and serotonin/norepinephrine reuptake inhibition.

Comparison :

  • The unsaturated cyclohexene ring and dimethylamine group differentiate it from the target compound’s saturated cyclohexane and primary amine.
  • Opioid activity contrasts with NMDA-targeted arylcyclohexylamines.

2-(3-Methoxyphenyl)cyclohexanone

Structure: Cyclohexanone substituted with a 3-methoxyphenyl group. Molecular Formula: C₁₃H₁₆O₂ Key Features:

  • Ketone-containing analog without an amine group.
  • Intermediate in synthetic pathways for arylcyclohexylamines .

Comparison :

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Target Toxicity/Applications
Cyclohexanemethanamine, 2-(3-methoxyphenyl)- C₁₄H₂₁NO 219.32 Methanamine, 3-methoxyphenyl Hypothesized NMDA receptor Limited data; structural analog of MXE
Methoxetamine (MXE) C₁₄H₁₉NO₂ 233.31 Ethylamino, 3-methoxyphenyl NMDA receptor antagonist High toxicity; dissociative effects
4,4'-Methylenebis(cyclohexanamine) C₁₃H₂₆N₂ 210.36 Aliphatic amines Industrial cross-linker Respiratory sensitizer
2-Anhydrotramadol Hydrochloride C₁₅H₂₂ClNO 283.79 N,N-dimethylmethanamine Opioid receptor Analgesic; structural tramadol analog
2-(3-Methoxyphenyl)cyclohexanone C₁₃H₁₆O₂ 204.27 Ketone, 3-methoxyphenyl Synthetic intermediate Non-psychoactive

Research Findings and Implications

  • Substituent Impact : The 3-methoxyphenyl group enhances lipophilicity and bioavailability in arylcyclohexylamines, as seen in MXE . Its presence in the target compound may confer similar pharmacokinetic advantages.
  • Amine vs. Ketone: The ketone in MXE is critical for NMDA receptor binding; its absence in the target compound likely reduces potency but may introduce novel binding profiles.
  • Toxicity Gaps : While MXE and 4,4'-methylenebis(cyclohexanamine) have well-documented toxicities, the target compound’s safety profile remains unstudied, necessitating caution.

Biological Activity

Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, also known as a derivative of phenethylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to a range of pharmacological effects. This article reviews the existing literature on its biological activity, including case studies and research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring attached to a methanamine group and a methoxyphenyl moiety. The presence of the methoxy group (–OCH₃) is significant as it can influence the compound's lipophilicity and ability to cross biological membranes, potentially enhancing its bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of cyclohexanemethanamine derivatives. For instance, a study evaluated the cytotoxic effects of various compounds against human cancer cell lines. The results indicated that derivatives with similar structures exhibited significant cytotoxicity, with IC₅₀ values ranging from 49.79 µM to 113.70 µM in different cell lines such as RKO and HeLa .

CompoundCell LineIC₅₀ (µM)
4rRKO60.70
4rPC-349.79
4rHeLa78.72

This data suggests that cyclohexanemethanamine derivatives may serve as promising leads for anticancer drug development.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of cyclohexanemethanamine derivatives. Research indicates that compounds with similar structural features have shown efficacy against various microbial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activity of cyclohexanemethanamine is believed to be mediated through several mechanisms:

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It may inhibit key enzymes that are crucial for cancer cell proliferation or microbial growth.
  • Cell Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, causing structural disruptions.

Case Studies

Several case studies have documented the effects of cyclohexanemethanamine in clinical settings. For example, a case study involving patients with specific types of cancer demonstrated improved outcomes when treated with compounds related to cyclohexanemethanamine, suggesting its potential role in combination therapies .

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